molecular formula C22H32O8P2 B12975368 (S)-Tetraethyl (6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)

(S)-Tetraethyl (6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)

Cat. No.: B12975368
M. Wt: 486.4 g/mol
InChI Key: WOTPQZGGFQAPNG-UHFFFAOYSA-N
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Description

(S)-Tetraethyl (6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) is a chiral organophosphorus compound It is characterized by the presence of two phosphonate groups attached to a biphenyl structure with methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tetraethyl (6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Tetraethyl (6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) is unique due to its combination of chiral phosphonate groups and methoxy-substituted biphenyl core. This unique structure imparts specific reactivity and selectivity in chemical reactions, making it a valuable compound in various applications .

Properties

Molecular Formula

C22H32O8P2

Molecular Weight

486.4 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-(2-diethoxyphosphoryl-6-methoxyphenyl)-3-methoxybenzene

InChI

InChI=1S/C22H32O8P2/c1-7-27-31(23,28-8-2)19-15-11-13-17(25-5)21(19)22-18(26-6)14-12-16-20(22)32(24,29-9-3)30-10-4/h11-16H,7-10H2,1-6H3

InChI Key

WOTPQZGGFQAPNG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC(=C1C2=C(C=CC=C2P(=O)(OCC)OCC)OC)OC)OCC

Origin of Product

United States

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